molecular formula C9H9ClO3S B3032629 1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanone CAS No. 30866-60-5

1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanone

Cat. No.: B3032629
CAS No.: 30866-60-5
M. Wt: 232.68 g/mol
InChI Key: KYFMGWNHBLQBQJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanone is an organic compound characterized by the presence of a chlorophenyl group and a methylsulfonyl group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanone typically involves the reaction of 2-chlorobenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted chlorophenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanone can be compared with similar compounds such as:

    1-(2-Chlorophenyl)-2-(methylthio)ethanone: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    1-(2-Chlorophenyl)-2-(methylsulfinyl)ethanone: Contains a methylsulfinyl group, which is an intermediate oxidation state between methylthio and methylsulfonyl.

    1-(2-Chlorophenyl)-2-(methylsulfonyl)propanone: Similar structure but with a propanone backbone instead of ethanone

Properties

IUPAC Name

1-(2-chlorophenyl)-2-methylsulfonylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-14(12,13)6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFMGWNHBLQBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293709
Record name 1-(2-chlorophenyl)-2-(methylsulfonyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30866-60-5
Record name NSC91702
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chlorophenyl)-2-(methylsulfonyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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